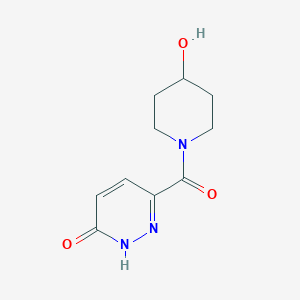

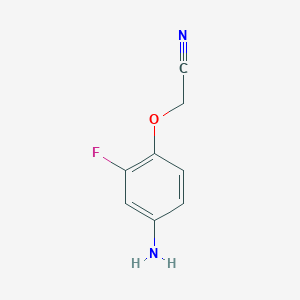

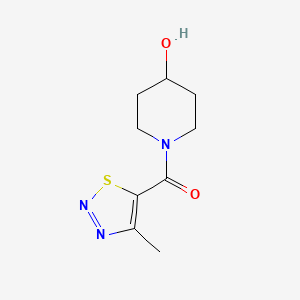

1-(2,6-Difluorobenzoyl)pipéridin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

Piperidines, which include “1-(2,6-Difluorobenzoyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2,6-Difluorobenzoyl)piperidin-4-ol” include a molecular weight of 241.23 g/mol. The compound has a predicted boiling point of 390.3±42.0 °C and a predicted density of 1.333±0.06 g/cm3 . The predicted pKa is -1.59±0.20 .Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Ils sont utilisés dans diverses applications thérapeutiques telles que les agents anticancéreux, antiviraux, antipaludiques, antimicrobiens, antifongiques, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et/ou anticoagulants .

Conception de médicaments

Les pipéridines figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle essentiel dans l'industrie pharmaceutique, avec plus de 7 000 publications sur les pipéridines publiées au cours des cinq dernières années .

Synthèse de composés biologiquement actifs

Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . Elles sont utilisées comme éléments constitutifs et réactifs dans la synthèse de composés organiques, y compris des produits médicinaux .

Propriétés antioxydantes

La pipérine, un dérivé de la pipéridine, présente une puissante action antioxydante en raison de sa capacité à empêcher ou à supprimer les radicaux libres .

Effets antidépresseurs

Il a également été constaté que la pipérine présentait des effets antidépresseurs chez les souris soumises à un stress léger chronique .

Effets anticancéreux et antimétastasiques

Plusieurs alcaloïdes de la pipéridine isolés d'herbes naturelles se sont avérés présenter des effets antiprolifératifs et antimétastasiques sur divers types de cancers in vitro et in vivo .

Mécanisme D'action

Target of Action

The primary target of “1-(2,6-Difluorobenzoyl)piperidin-4-ol” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The antagonistic action of “1-(2,6-Difluorobenzoyl)piperidin-4-ol” on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Result of Action

The result of the action of “1-(2,6-Difluorobenzoyl)piperidin-4-ol” is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of the infection and improve the response to treatment .

Analyse Biochimique

Biochemical Properties

1-(2,6-Difluorobenzoyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between 1-(2,6-Difluorobenzoyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction, which inhibits the receptor’s function and prevents HIV-1 infection .

Cellular Effects

The effects of 1-(2,6-Difluorobenzoyl)piperidin-4-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the ligand-induced calcium mobilization in cells expressing CCR5, thereby affecting intracellular signaling pathways . Additionally, 1-(2,6-Difluorobenzoyl)piperidin-4-ol can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(2,6-Difluorobenzoyl)piperidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the CCR5 receptor, inhibiting its activity and preventing HIV-1 entry into host cells . This inhibition is achieved through the formation of a salt-bridge interaction between the compound and the receptor. Furthermore, 1-(2,6-Difluorobenzoyl)piperidin-4-ol can modulate enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(2,6-Difluorobenzoyl)piperidin-4-ol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have indicated that 1-(2,6-Difluorobenzoyl)piperidin-4-ol can have sustained effects on cellular function, particularly in inhibiting CCR5-mediated signaling pathways.

Dosage Effects in Animal Models

The effects of 1-(2,6-Difluorobenzoyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

1-(2,6-Difluorobenzoyl)piperidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The interaction of 1-(2,6-Difluorobenzoyl)piperidin-4-ol with metabolic enzymes can also affect metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of 1-(2,6-Difluorobenzoyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The interaction of 1-(2,6-Difluorobenzoyl)piperidin-4-ol with transporters and binding proteins influences its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 1-(2,6-Difluorobenzoyl)piperidin-4-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . It can also be targeted to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals. The localization of 1-(2,6-Difluorobenzoyl)piperidin-4-ol within cells affects its ability to modulate cellular processes and exert its biochemical effects.

Propriétés

IUPAC Name |

(2,6-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-6-4-8(16)5-7-15/h1-3,8,16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNQWTNIGRVGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)

![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)

![N-(3-methoxypropyl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B1462575.png)

![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)